molecular formula C14H13N3S B12788422 2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 81102-91-2

2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12788422
CAS No.: 81102-91-2
M. Wt: 255.34 g/mol
InChI Key: LJXFUEPLTCYKFQ-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with additional methyl and phenyl substituents. Thienopyrimidines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce any nitro or carbonyl groups present.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core.

Scientific Research Applications

2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.

    Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine ring instead of a thiophene ring, resulting in different chemical and biological properties.

Uniqueness

2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can translate into selective biological activity, making it a valuable compound for targeted therapeutic applications.

Properties

CAS No.

81102-91-2

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

2-methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13N3S/c1-9-5-3-4-6-12(9)17-13-11-7-8-18-14(11)16-10(2)15-13/h3-8H,1-2H3,(H,15,16,17)

InChI Key

LJXFUEPLTCYKFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=CSC3=NC(=N2)C

Origin of Product

United States

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